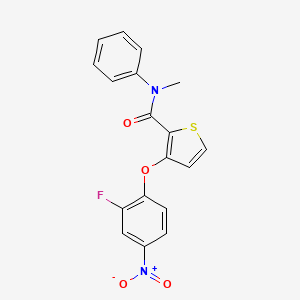

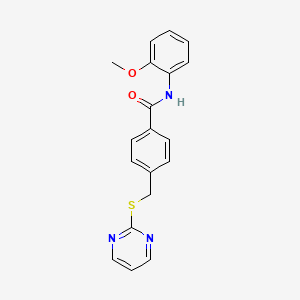

![molecular formula C21H27N7O3 B2976612 1-(2-((2-ethoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923217-90-7](/img/structure/B2976612.png)

1-(2-((2-ethoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups. It contains a triazino[3,4-f]purine core, which is a type of heterocyclic compound. Heterocycles are commonly found in many biologically active compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their relative positions. For example, the amino and ethoxy groups might be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. These properties might include solubility, melting point, boiling point, and stability .Scientific Research Applications

Synthesis and Antiviral Activity

This compound is related to the class of purine analogs that contain a bridgehead nitrogen atom. It has been synthesized and tested for its antiviral activity against herpes, rhinovirus, and parainfluenza viruses, demonstrating moderate rhinovirus activity at nontoxic levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).

Potential 5-HT2 Antagonist Activity

The compound is part of a reaction study aiming to develop 1,3,5-triazine-2,4-diones with potential 5-HT2 antagonist activity, which is significant in neuropsychiatric disorders (Adetchessi et al., 1997).

Antitumor Activity

This compound belongs to a group of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines, which have been synthesized and examined for antitumor activity. One of the synthesized compounds showed activity against P388 leukemia (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Cardiotropic Activity

Research into cyclic Methoxyphenyltriazaalkanes, a category to which this compound is related, has found that the structure of the triazaalkane linker influences cardiotropic actions. Certain compounds in this category demonstrated significant antiarrhythmic activity in various arrhythmia models (Mokrov et al., 2019).

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole scaffold, such as this one, are known to interact with biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

It is known that 1,2,4-triazole derivatives operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions .

Biochemical Pathways

Nitrogen-containing heterocycles like 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures .

Result of Action

1,2,4-triazoles have been introduced as an antimicrobial agent and various medicines due to their potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[2-(2-ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O3/c1-6-31-16-10-8-7-9-15(16)22-11-12-27-20-23-18-17(28(20)14(3)13(2)24-27)19(29)26(5)21(30)25(18)4/h7-10,14,22H,6,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYYZWSULWXHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NCCN2C3=NC4=C(N3C(C(=N2)C)C)C(=O)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

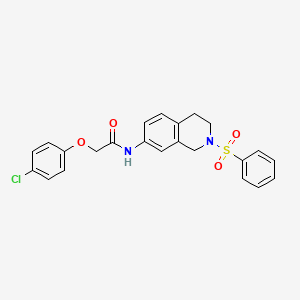

![2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2976532.png)

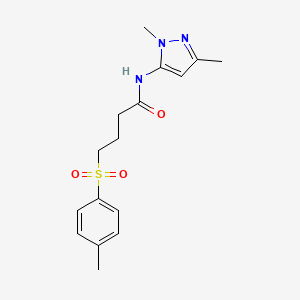

![N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2976538.png)

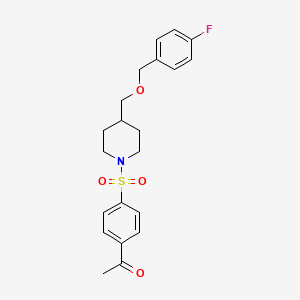

![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)

amino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2976543.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)